molecular formula C9H9BrClNO B2521290 N-(3-bromo-2-methylphenyl)-2-chloroacetamide CAS No. 99548-76-2

N-(3-bromo-2-methylphenyl)-2-chloroacetamide

Cat. No.: B2521290
CAS No.: 99548-76-2
M. Wt: 262.53
InChI Key: JSVXFZNVIWFUHL-UHFFFAOYSA-N
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Description

N-(3-bromo-2-methylphenyl)-2-chloroacetamide is an organic compound with the molecular formula C9H9BrClNO. This compound is characterized by the presence of a bromo group, a methyl group, and a chloroacetamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-2-methylphenyl)-2-chloroacetamide typically involves the reaction of 3-bromo-2-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-2-methylphenyl)-2-chloroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-(3-bromo-2-methylphenyl)-2-aminoacetamide, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(3-bromo-2-methylphenyl)-2-chloroacetamide is used in various scientific research fields, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibitors and protein interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromo-2-methylphenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromo-2-methylphenyl)-2-chlorobenzamide
  • N-(3-bromo-2-methylphenyl)acetamide
  • N-(3-bromo-2-methylphenyl)-2-methoxybenzamide

Uniqueness

N-(3-bromo-2-methylphenyl)-2-chloroacetamide is unique due to the presence of both bromo and chloroacetamide groups, which provide distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-(3-bromo-2-methylphenyl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-6-7(10)3-2-4-8(6)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVXFZNVIWFUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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